

Unveiling the Architecture of Synthetic Methylenedihydrotanshinquinone: A Comparative Structural Analysis

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Compound of Interest

Compound Name: *Methylenedihydrotanshinquinone*

Cat. No.: *B3027294*

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For researchers, scientists, and professionals in drug development, the precise structural confirmation of a novel synthetic compound is paramount. This guide provides a comparative analysis of synthetic **Methylenedihydrotanshinquinone**, a novel derivative of the pharmacologically significant tanshinone family. Due to the limited direct data on this specific synthetic compound, this guide leverages experimental data from closely related and well-characterized tanshinone analogues to provide a robust framework for its structural elucidation and comparison.

The tanshinones, a class of abietane diterpenes isolated from the roots of *Salvia miltiorrhiza*, have garnered significant interest for their diverse biological activities, including anticancer, anti-inflammatory, and cardiovascular protective effects.^{[1][2]} Structural modifications of the core tanshinone scaffold can lead to derivatives with altered potency and bioavailability.^[3] This guide focuses on a putative synthetic derivative, **Methylenedihydrotanshinquinone**, and outlines the experimental methodologies required to confirm its structure, comparing its expected spectral characteristics with known tanshinones.

Postulated Structure of **Methylenedihydrotanshinquinone**

Based on chemical nomenclature, "Dihydrotanshinone" suggests the saturation of the furan ring present in many common tanshinones, such as Tanshinone I. The prefix "Methylene" could

imply the presence of a methylene (-CH₂-) bridge. While various isomeric structures are possible, a plausible postulated structure for a dimeric **Methylenedihydrotanshinquinone** is presented below, formed by a methylene bridge linking two dihydrotanshinone I moieties. The exact point of linkage would require definitive spectroscopic confirmation.

Comparative Analysis of Spectroscopic Data

The structural confirmation of a novel compound like **Methylenedihydrotanshinquinone** relies on a combination of modern spectroscopic techniques. Below is a comparative summary of the expected and reported spectroscopic data for relevant tanshinone derivatives.

Table 1: Comparison of Key Spectroscopic Data for Tanshinone Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Key ¹ H NMR Signals (δ ppm) in CDCl ₃	Key ¹³ C NMR Signals (δ ppm) in CDCl ₃	Mass Spectrometry [M+H] ⁺ (m/z)
Postulated Methylenedihydrotanshinoquinone (Dimer)	C ₃₇ H ₃₀ O ₆	586.63 (calculated)	Signals for dihydrotanshinoquinone, plus a characteristic singlet for the methylene bridge (expected ~4.0-5.0 ppm)	Signals for dihydrotanshinoquinone, plus a signal for the methylene carbon	Expected around 587
Dihydrotanshinoquinone I	C ₁₈ H ₁₄ O ₃	278.31	Aromatic protons, methyl singlets, and signals corresponding to the dihydrofuran moiety[4]	Carbonyls, aromatic carbons, and aliphatic carbons of the dihydrofuran ring[5]	279
Tanshinone I	C ₁₈ H ₁₂ O ₃	276.29	Aromatic protons and characteristic signals for the furan ring	Carbonyls, aromatic carbons, and furan carbons	277
Tanshinone IIA	C ₁₉ H ₁₈ O ₃	294.34	Aromatic protons, methyl singlets, and	Carbonyls, aromatic carbons, and aliphatic	295[6]

			signals for the dihydrofuran moiety[6]	carbons of the dihydrofuran ring	
Cryptotanshin one	<chem>C19H20O3</chem>	296.36	Aromatic protons and signals for the saturated furan ring	Carbonyls, aromatic carbons, and aliphatic carbons of the saturated furan ring	297

Experimental Protocols for Structural Confirmation

To definitively establish the structure of synthetic **Methylenedihydrotanshinquinone**, a series of rigorous experimental procedures are necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[7] A combination of 1D and 2D NMR experiments is essential.

1. Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Filter the solution into a 5 mm NMR tube.

2. 1D NMR Spectroscopy:

- ^1H NMR: Provides information on the number of different types of protons and their electronic environments.
- ^{13}C NMR & DEPT: Reveals the number of different types of carbons and distinguishes between CH , CH_2 , and CH_3 groups.

3. 2D NMR Spectroscopy:[2][8]

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivity between adjacent protons.[9]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond C-H correlation).[9]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.[9]
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.[10]

1. High-Resolution Mass Spectrometry (HRMS):

- Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) are used to determine the exact mass of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula.

2. Tandem Mass Spectrometry (MS/MS):

- The molecular ion is selected and fragmented to produce a characteristic fragmentation pattern.[11] Analysis of these fragments can help to identify structural motifs and confirm the connectivity of different parts of the molecule.[12]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.[13][14]

1. Crystal Growth:

- High-quality single crystals are grown from a supersaturated solution of the purified compound. Common methods include slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion.[15]

2. Data Collection:

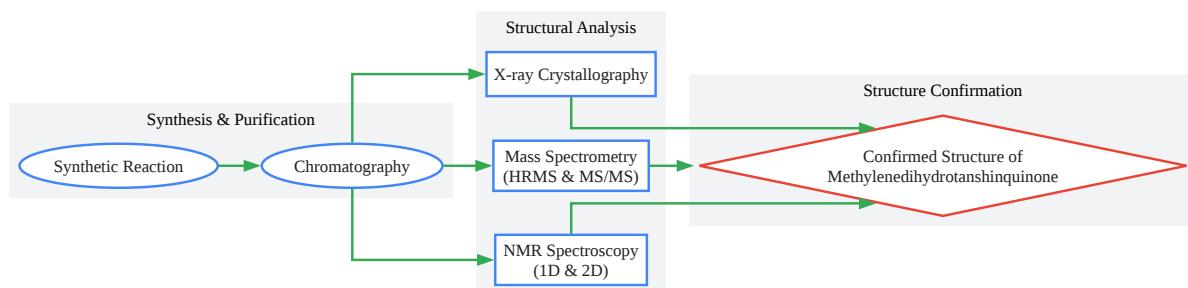
- A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[16]

3. Structure Solution and Refinement:

- The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined and refined to yield the final crystal structure.[17]

Mandatory Visualizations

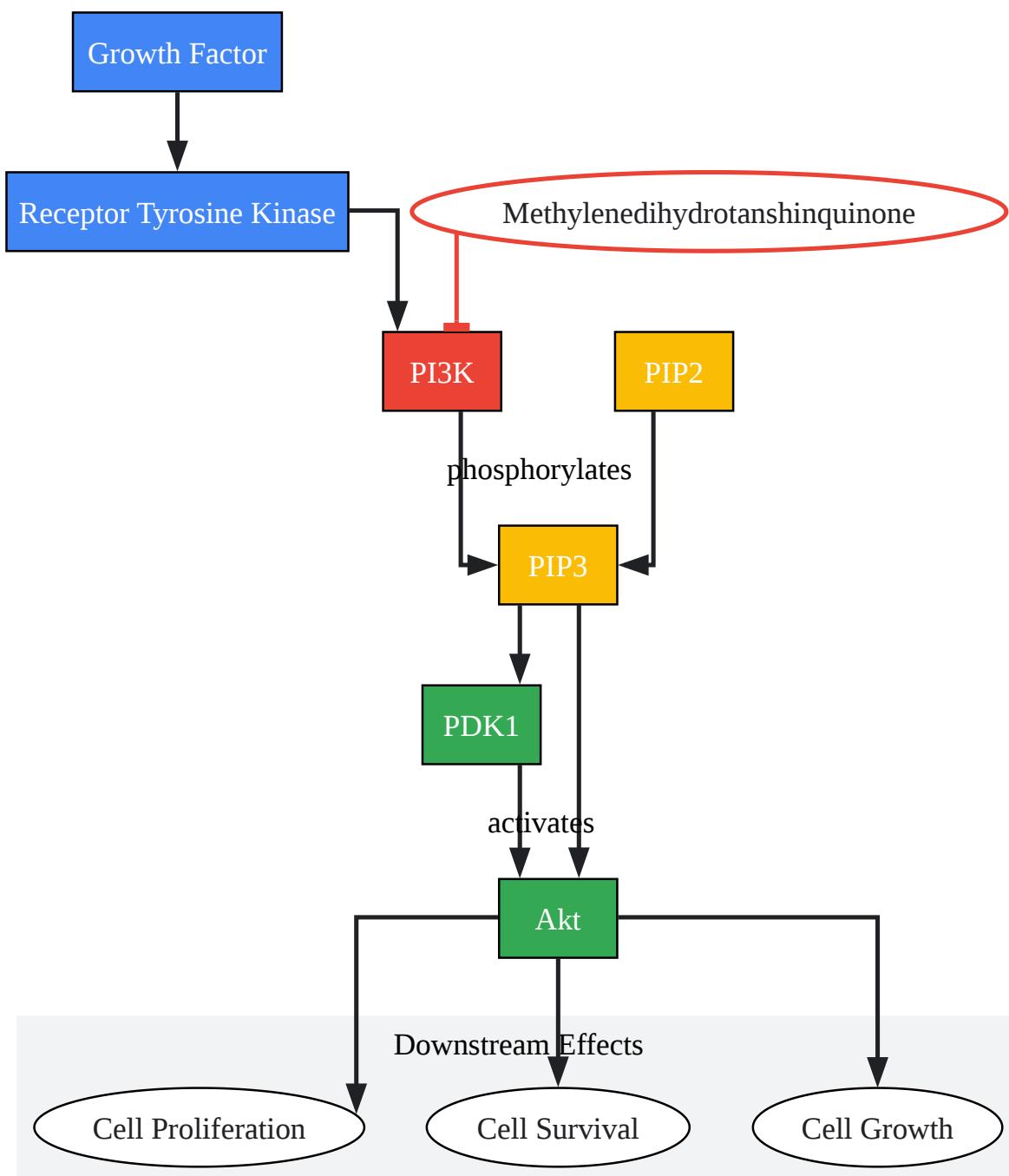
To aid in the understanding of the experimental workflow and the biological context of tanshinones, the following diagrams are provided.



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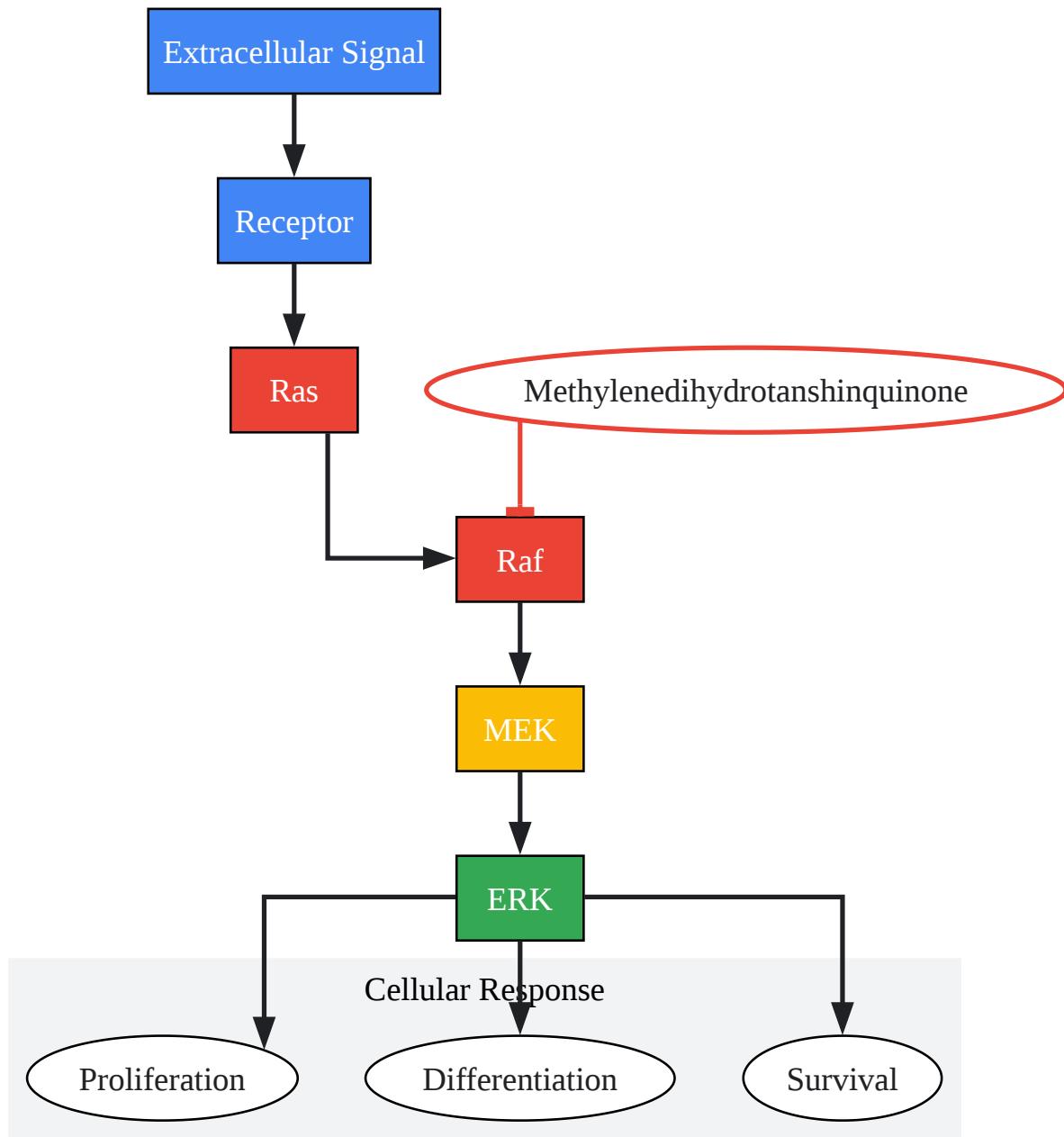
Caption: Experimental workflow for the structural confirmation of synthetic compounds.

Tanshinones exert their biological effects by modulating various cellular signaling pathways. The PI3K/Akt and MAPK pathways are two of the most critical pathways implicated in the anticancer effects of these compounds.[18][19][20]



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Caption: The PI3K/Akt signaling pathway and the putative inhibitory role of **Methylenedihydrotanshinquinone**.

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Caption: The MAPK/ERK signaling pathway and the putative inhibitory role of **Methylenedihydrotanshinquinone**.

Alternatives to Methylenedihydrotanshinquinone

The field of tanshinone research is rich with derivatives that serve as alternatives and comparators for biological studies. These include naturally occurring tanshinones and other synthetic derivatives.

1. Natural Tanshinones:

- Tanshinone I, Tanshinone IIA, and Cryptotanshinone: These are the most abundant and well-studied tanshinones, providing a baseline for comparing the activity of new derivatives.[1][21] Their biological activities have been extensively documented.[1][22][23]

2. Dihydrotanshinone I:

- As the likely monomeric precursor to the postulated **Methylenedihydrotanshinquinone**, Dihydrotanshinone I is a critical compound for direct comparison of biological activity and physicochemical properties.[4] It has shown antibacterial and anticancer activities.[1]

3. Other Synthetic Derivatives:

- Numerous synthetic modifications of the tanshinone scaffold have been reported, aiming to improve water solubility, bioavailability, and target specificity.[3] These compounds, often with modifications on the A or D rings of the tanshinone core, represent a diverse library of alternatives for drug development.

In conclusion, while direct experimental data for synthetic **Methylenedihydrotanshinquinone** is not yet publicly available, a comprehensive structural elucidation can be achieved through a systematic application of modern analytical techniques. By comparing its spectral data with those of well-characterized tanshinone analogues, its precise chemical structure can be confidently determined, paving the way for further investigation into its pharmacological potential.

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